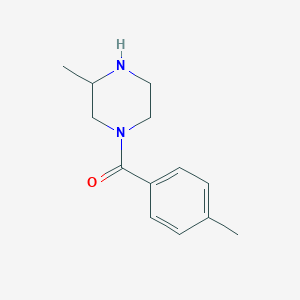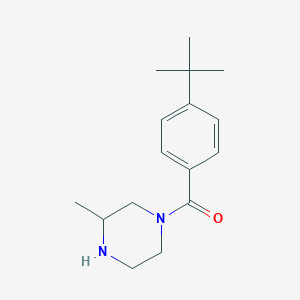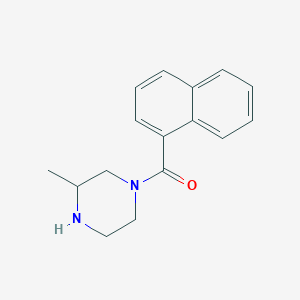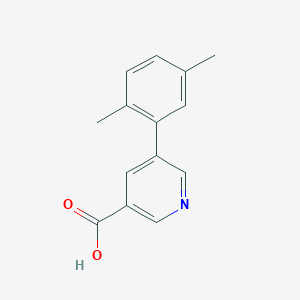![molecular formula C13H20BNO4 B6334955 [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester CAS No. 1339926-59-8](/img/structure/B6334955.png)
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This process uses a variety of organoboron reagents, including “[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester”, under exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a boronic acid pinacol ester group. The boronic ester group is known for its stability and reactivity, making it a valuable component in various chemical reactions .Chemical Reactions Analysis
This compound can participate in a variety of chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling, which is a widely applied method for forming carbon–carbon bonds . Another reaction is the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely influenced by its boronic ester group. This group is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use in various chemical reactions . The compound also exhibits excellent stability, which is a valuable property in organic synthesis.Applications De Recherche Scientifique
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester has a range of applications in scientific research. It has been used as a catalyst for the synthesis of a range of compounds, including amino acids, peptides, and nucleosides. It has also been used as a ligand for the synthesis of metal complexes. This compound has also been used as a fluorescent probe for the detection of metal ions and as a reagent for the synthesis of polymers.
Mécanisme D'action
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It’s known that boronic acid compounds are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, diels–alder, and suzuki coupling reactions . The formation and rupture of the boronic ester bond in different environments are used to achieve controlled drug release .
Biochemical Pathways
Boronic acid compounds are known to be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Pharmacokinetics
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Action Environment
The formation and rupture of the boronic ester bond in different environments are used to achieve the controlled drug release .
Avantages Et Limitations Des Expériences En Laboratoire
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and has a wide range of applications. However, it is important to note that this compound is a potentially toxic compound and should be handled with care.
Orientations Futures
There are a number of potential future directions for [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester research. These include further research into its biochemical and physiological effects, its potential for use in drug delivery systems, and its potential for use in organic synthesis. Additionally, further research into its potential for use as a fluorescent probe or as a reagent for the synthesis of polymers is warranted. Finally, further research into its potential for use in the detection of metal ions is also needed.
Méthodes De Synthèse
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester is synthesized through a reaction between pyridine and boronic acid. The reaction involves the use of a base, such as potassium carbonate, to catalyze the formation of the ester. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction is typically complete after a few hours. The product can then be isolated by extraction with an organic solvent and purified by column chromatography.
Propriétés
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15-9-10)17-8-7-16/h5-6,9,16H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVZAXKVXXNVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)





